Cefazolin lactone

説明

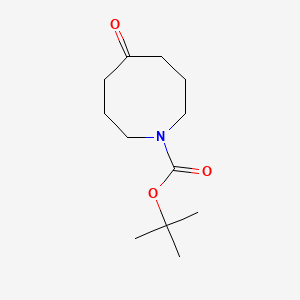

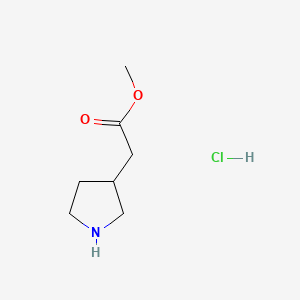

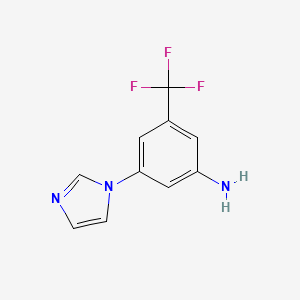

Cefazolin lactone is a derivative of cefazolin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is an important intermediate in the synthesis of cefazolin and other cephalosporin antibiotics. It is characterized by its lactone ring structure, which plays a crucial role in its chemical reactivity and biological activity.

作用機序

Target of Action

Cefazolin lactone, a broad-spectrum cephalosporin antibiotic, primarily targets the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of cephalosporins like this compound results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final stage of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis . This disruption affects the overall survival and proliferation of the bacteria.

Pharmacokinetics

This compound attains high serum levels and is excreted quickly via the urine . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial . Its penetration into the cerebrospinal fluid (csf) is poor . The half-life elimination of this compound varies, with neonates having a half-life of 3 to 5 hours, while adults have a half-life of approximately 1.8 hours (IV) and 2 hours (IM), which can be prolonged with renal impairment .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, the antibiotic causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This makes this compound clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .

生化学分析

Biochemical Properties

Cefazolin Lactone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis . The nature of these interactions is inhibitory, leading to the disruption of cell wall formation in susceptible bacteria .

Cellular Effects

This compound has profound effects on bacterial cells. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . This antibiotic does not directly impact cell signaling pathways, gene expression, or cellular metabolism in human cells, but its antibacterial activity can indirectly influence these processes by eliminating bacterial infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antibacterial activity over time . Like all antibiotics, it can degrade over time, especially when stored improperly. Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve the successful treatment of bacterial infections .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Lower doses are typically effective for treating bacterial infections, while higher doses may lead to adverse effects such as nephrotoxicity .

Metabolic Pathways

This compound is not involved in human metabolic pathways as it is not metabolized in the human body . It is excreted unchanged in the urine .

Transport and Distribution

After administration, this compound is distributed throughout the body, including the tissues and fluids. Its distribution is not selective, and it does not accumulate in any specific tissues .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization in human cells. It targets bacterial cells, where it binds to penicillin-binding proteins located inside the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefazolin lactone typically involves the use of D-7-amino-3-hydroxy-3-cephem-4-carboxylic acid (D-7-ACA) as a starting material. The synthetic route includes the following steps :

Reaction with Tetrazoleacetic Acid Mixed Anhydride: D-7-ACA is reacted with tetrazoleacetic acid mixed anhydride to form an intermediate.

Ring Closure Reaction: The intermediate undergoes a ring closure reaction to form this compound.

Purification: The product is purified through a series of extraction, temperature control, and filtration steps to obtain the final this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time .

化学反応の分析

Types of Reactions: Cefazolin lactone undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the lactone ring, affecting its biological activity.

Reduction: Reduction reactions can lead to the opening of the lactone ring, forming different derivatives.

Substitution: Substitution reactions at the lactone ring or other functional groups can produce a variety of cefazolin derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various cefazolin derivatives with altered biological activities and pharmacokinetic properties .

科学的研究の応用

Cefazolin lactone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of cefazolin and other cephalosporin antibiotics.

Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.

Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.

Industry: Utilized in the large-scale production of cefazolin and related antibiotics.

類似化合物との比較

Cefazolin lactone is unique among cephalosporin derivatives due to its specific lactone ring structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Cefazolin: The parent compound, a first-generation cephalosporin antibiotic.

Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

Ceftriaxone: Another third-generation cephalosporin known for its long half-life and high protein binding.

This compound’s uniqueness lies in its role as an intermediate in the synthesis of cefazolin and its potential for modification to produce new antibiotic derivatives.

特性

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172998-53-6 | |

| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)